![molecular formula C18H18N2O2 B2889288 (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 374091-59-5](/img/structure/B2889288.png)
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could involve looking at how it reacts with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anti-Inflammatory Drug Design
This compound has been studied for its potential as an anti-inflammatory agent. It was designed based on the structures of clinically relevant drugs like indomethacin and paracetamol through molecular hybridization. In vitro assays in J774 macrophages showed significant inhibition of nitrite production and cytokine production (IL-1β and TNFα) at noncytotoxic concentrations. This suggests its potential use in developing new anti-inflammatory drugs .
Immunomodulatory Effects
The immunomodulatory activity of this compound is notable. It has shown promising results in inhibiting the production of pro-inflammatory cytokines, which play a crucial role in the immune response. This property could be harnessed in the treatment of autoimmune diseases or conditions where modulation of the immune response is desired .
Synthesis of Hybrid Molecules
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate serves as a building block in the synthesis of hybrid molecules. By combining the pharmacophores of different biologically active compounds, researchers can create new molecules with potential therapeutic effects. This approach is beneficial in the discovery of drugs with improved efficacy and reduced side effects .
Analgesic Properties
The compound’s structure, inspired by analgesics like paracetamol, suggests it may possess analgesic properties. While direct evidence of analgesic activity requires further research, its design indicates potential applications in pain management and the development of new analgesic drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQNEWRBKUSBW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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